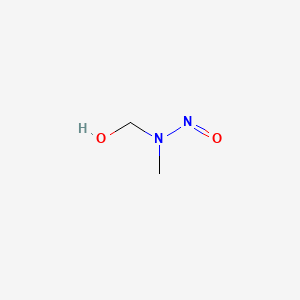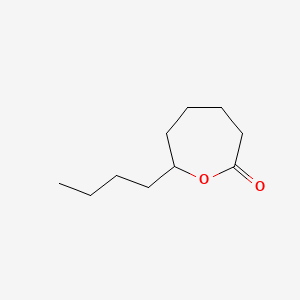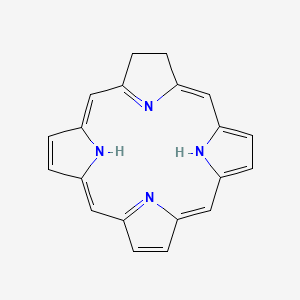
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(3-thiophenylmethyl)piperazine is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Serotonin Antagonist Properties
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a variant of the compound , is noted for its high affinity as a 5-HT1A serotonin antagonist. Studies focused on achieving better selectivity for 5-HT1A over alpha 1-adrenergic receptors. For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine demonstrated high affinity for 5-HT1A sites with significantly improved selectivity (Raghupathi et al., 1991).
PET Imaging and Serotonergic Neurotransmission
[18F]p-MPPF, a derivative of the compound, has been utilized in positron emission tomography (PET) to study serotonergic neurotransmission. This includes comprehensive research involving chemistry, radiochemistry, animal and human studies, toxicity, and metabolism, demonstrating its potential in neurological research (Plenevaux et al., 2000).
Nanoparticle Conjugation for Optical Imaging
Methoxyphenyl piperazine, a key component of the compound, has been explored for its potential in targeted optical imaging. Silver nanoparticles conjugated with methoxyphenyl piperazine-dithiocarbamate have been synthesized for application as optical imaging agents, demonstrating a novel approach in medical imaging technologies (Chaturvedi et al., 2018).
Potential in Anticonvulsant Compounds
Research into new kojic acid derivatives with potential anticonvulsant properties included the synthesis of compounds with 1-(2-methoxyphenyl)piperazine. This highlights its potential utility in developing new treatments for conditions like epilepsy (Aytemir et al., 2010).
HIV-1 Reverse Transcriptase Inhibition
Analogues of the compound have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of new classes of non-nucleoside inhibitors. This signifies its potential application in antiviral drug development (Romero et al., 1994).
Fluorescent Ligands for Receptor Visualization
1-(2-Methoxyphenyl)piperazine derivatives have been developed as environment-sensitive fluorescent ligands for human 5-HT1A receptors. This research is significant for visualizing receptor expressions and interactions in biological studies (Lacivita et al., 2009).
Eigenschaften
Produktname |
1-(2-Methoxyphenyl)-4-(3-thiophenylmethyl)piperazine |
|---|---|
Molekularformel |
C16H20N2OS |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2OS/c1-19-16-5-3-2-4-15(16)18-9-7-17(8-10-18)12-14-6-11-20-13-14/h2-6,11,13H,7-10,12H2,1H3 |
InChI-Schlüssel |
WYWZGBZCYGPUTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CSC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



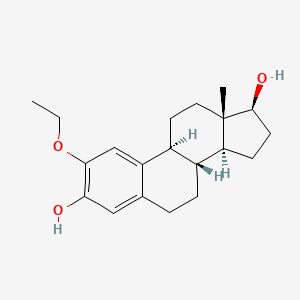


![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-](/img/structure/B1196102.png)
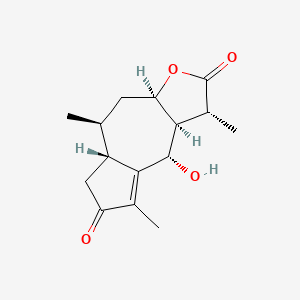
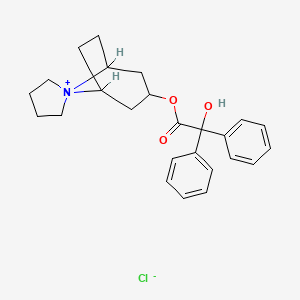


![2-Piperazinecarboxylic acid, 4-[(2E)-3-phosphono-2-propenyl]-, (2R)-](/img/structure/B1196109.png)
